molecular formula C24H21N3O3 B11301338 N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11301338
M. Wt: 399.4 g/mol
InChI Key: LZLVHXRLACXYKB-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a benzyl group, a phenoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with a suitable reagent to form the oxadiazole ring. The resulting compound is then reacted with 2-phenoxyacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-triazol-3-yl]phenoxy}acetamide
  • N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-thiadiazol-3-yl]phenoxy}acetamide

Uniqueness

N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may contain triazole or thiadiazole rings, leading to different reactivity and applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-benzyl-2-[2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-17-8-7-11-19(14-17)24-26-23(27-30-24)20-12-5-6-13-21(20)29-16-22(28)25-15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

LZLVHXRLACXYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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